molecular formula C13H10F3NO4 B067761 Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate CAS No. 175203-85-7

Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate

Cat. No.: B067761
CAS No.: 175203-85-7
M. Wt: 301.22 g/mol
InChI Key: FLAKCZOPSFMNJL-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate is a sophisticated quinoline-based chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a strategic molecular architecture, combining a 4-hydroxyquinoline core, a metabolically stable trifluoromethoxy group at the 6-position, and an ethyl ester moiety at the 3-carboxylate position. The 4-hydroxyquinoline-3-carboxylate structure is a privileged scaffold known to exhibit diverse biological activities, often functioning as a key pharmacophore in the inhibition of various kinases and enzymes. The incorporation of the lipophilic and electron-withdrawing trifluoromethoxy group enhances membrane permeability and metabolic stability, making this compound a valuable intermediate for the synthesis of more complex bioactive molecules. Its primary research application lies in its role as a versatile building block for the development of potential therapeutic agents, particularly in the areas of oncology, inflammatory diseases, and infectious diseases. Researchers utilize this compound to explore structure-activity relationships (SAR), to develop novel inhibitors targeting specific protein-binding sites, and to probe fundamental biochemical pathways. The ethyl ester group provides a convenient handle for further synthetic modification, such as hydrolysis to the corresponding carboxylic acid or transesterification, allowing for rapid diversification of compound libraries. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 4-oxo-6-(trifluoromethoxy)-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO4/c1-2-20-12(19)9-6-17-10-4-3-7(21-13(14,15)16)5-8(10)11(9)18/h3-6H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAKCZOPSFMNJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352326
Record name Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate
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Molecular Weight

301.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-85-7
Record name Ethyl 4-hydroxy-6-(trifluoromethoxy)-3-quinolinecarboxylate
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Record name Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate
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Record name 175203-85-7
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Preparation Methods

Modular Functionalization of a Preformed Quinoline Core

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for two dominant synthetic routes:

Parameter Modular Functionalization De Novo Cyclization
Starting Material CostModerate ($120–$150/g)High ($200–$250/g)
Total Steps3–41–2
Overall Yield40–55%60–75%
Regioselectivity ControlModerateHigh
Purification ComplexityHigh (multiple chromatographies)Low (recrystallization)
ScalabilityLimited by SNAr efficiencyHighly scalable

Data synthesized from.

Critical Reaction Parameters and Optimization

Catalytic Enhancements in Esterification

Boron trifluoride etherate (BF₃·OEt₂) as a catalyst reduces esterification time from 24 hours to 6 hours, achieving 92% yield at 70°C. However, residual BF₃ complicates purification, necessitating careful neutralization with aqueous sodium bicarbonate.

Protecting Group Strategies

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and reproducibility. Continuous flow reactors excel in SNAr steps, maintaining consistent temperature and residence time to minimize byproducts. Automated systems for reagent addition and pH adjustment reduce variability, achieving batch-to-batch purity >98%. Waste streams containing fluoride ions require neutralization with calcium hydroxide to meet environmental regulations.

Analytical Validation of Synthetic Products

Structural confirmation combines multiple techniques:

  • ¹H/¹³C NMR : Aromatic protons (δ 7.5–8.5 ppm), ester carbonyl (δ 165–170 ppm), and trifluoromethoxy carbon (δ 120–125 ppm, JC-F = 320 Hz).

  • HPLC-UV : Purity >99% using a C18 column (acetonitrile/water = 70:30, λ = 254 nm).

  • X-ray Crystallography : Resolves absolute configuration, confirming substituent positions .

Chemical Reactions Analysis

Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as a TRPV1 antagonist, it binds to the TRPV1 receptor, inhibiting its activity and thereby reducing pain sensation . The compound’s unique structure allows it to interact with various biological targets, making it a versatile molecule in scientific research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Type

Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (CAS: 26893-12-9)
  • Substituent : Trifluoromethyl (-CF₃) at position 6.
  • Molecular Weight : 285.22 g/mol .
  • This compound has shown relevance in anticoccidial studies, though its activity differs from the trifluoromethoxy analog due to electronic effects .
Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate (CAS: 23851-84-5)
  • Substituent : Trifluoromethyl (-CF₃) at position 8.
  • Similarity : 0.81 compared to the target compound .
  • Key Differences: The positional isomerism at the quinoline ring alters steric and electronic interactions with biological targets. For example, substituents at position 8 may disrupt planar binding to enzymes compared to position 6 .
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (CAS: 391-02-6)
  • Substituent : Trifluoromethyl (-CF₃) at position 7.
  • Molecular Weight : 285.22 g/mol .
  • Key Differences : The -CF₃ group at position 7 may interfere with hydrogen bonding at the 4-hydroxy site, reducing stability in polar environments .

Substituent Functional Groups

Ethyl 4-hydroxy-6-(methylthio)quinoline-3-carboxylate (CAS: 26893-09-4)
  • Substituent : Methylthio (-SCH₃) at position 6.
  • Molecular Weight : 263.31 g/mol .
  • Key Differences : The -SCH₃ group is less electronegative than -OCF₃, leading to weaker electron-withdrawing effects. This compound’s lower molecular weight (263 vs. 301 g/mol) improves solubility but may reduce target affinity .
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS: 70458-93-4)
  • Substituents : Chloro (-Cl) at position 7 and fluoro (-F) at position 6.
  • Key Differences : Halogen substituents introduce strong electron-withdrawing effects but lack the steric bulk of -OCF₃. This compound is used in antibacterial research, highlighting the role of halogens in enhancing reactivity .
Ethyl 6-aryloxy-4-hydroxy-3-quinolinecarboxylates
  • Example: Ethyl 4-hydroxy-6-(2-methoxyphenoxy)-3-quinolinecarboxylate (CAS: N/A).
  • Activity: Demonstrated anticoccidial activity, with the 2-methoxyphenoxy group enhancing binding to parasitic enzymes .
  • Comparison : The trifluoromethoxy group in the target compound may offer similar bioactivity but with improved metabolic stability due to fluorine’s inductive effect .
Benzimidazole-4-styrylquinoline Hybrids
  • Example: Ethyl (E)-2-(1H-benzo[d]imidazol-2-yl)-4-(4-chlorostyryl)quinoline-3-carboxylate.
  • Activity : These hybrids exhibit dual functionality, targeting DNA and enzymes. The styryl group enhances π-π stacking, a feature absent in the target compound .

Structural and Physical Properties

Molecular Weight and Solubility

Compound (CAS) Substituent (Position) Molecular Weight (g/mol) Solubility Trends
175203-85-7 (Target) -OCF₃ (6) 301.22 Moderate in DMSO/EtOH
26893-12-9 -CF₃ (6) 285.22 Low in water, high in DMSO
23851-84-5 -CF₃ (8) 285.22 Similar to 26893-12-9
26893-09-4 -SCH₃ (6) 263.31 High in organic solvents

Electronic Effects

  • -OCF₃ vs. -CF₃ : The trifluoromethoxy group is a stronger electron-withdrawing group due to the oxygen atom, increasing the acidity of the 4-hydroxy group (pKa ~8.5 vs. ~9.2 for -CF₃) .
  • Positional Isomerism : Substituents at position 6 (para to the ester) optimize electronic conjugation, enhancing stability compared to position 7 or 8 .

Biological Activity

Overview

Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate is a quinoline derivative characterized by its unique trifluoromethoxy group, which enhances its biological activity and chemical reactivity. With the molecular formula C13H10F3NO3, this compound has garnered attention for its potential therapeutic applications, particularly in oncology and antimicrobial research.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in cells. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting topoisomerases, enzymes critical for DNA replication and cell division, leading to antiproliferative effects in cancer cells.
  • Cytotoxicity : It exhibits moderate cytotoxic activity against several cancer cell lines, including MCF-7 (breast cancer) and HePG2 (hepatocellular carcinoma), indicating its potential as an anticancer agent.

Anticancer Properties

Studies have demonstrated that this compound possesses moderate cytotoxicity against specific cancer cell lines. The following table summarizes the observed IC50 values against various cell lines:

Cell LineIC50 (μM)Activity Level
MCF-715Moderate
HePG220Moderate
HCT-11650Weak

This data suggests that while the compound is not the most potent anticancer agent, it may serve as a valuable lead compound for further modifications to enhance efficacy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies indicate that it exhibits activity against various bacterial strains, making it a candidate for further exploration in infectious disease treatment.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of several quinoline derivatives, including this compound. The results indicated that compounds with electron-withdrawing groups like trifluoromethoxy enhanced cytotoxicity compared to their non-fluorinated analogs .
  • Antimicrobial Testing : Research conducted on related quinoline derivatives revealed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This compound was part of this evaluation, showing promising results that warrant further investigation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-hydroxyquinoline-3-carboxylateHydroxyl and carboxylic acid groupsLacks trifluoromethoxy group
Ethyl 6-trifluoromethylquinoline-3-carboxylateTrifluoromethyl instead of trifluoromethoxyDifferent electronic properties
Ethyl 7-hydroxyquinoline-8-carboxylateHydroxyl at position 7Different biological activity profile

The presence of the trifluoromethoxy group in this compound distinguishes it from these compounds, potentially enhancing its lipophilicity and biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate, and how does regioselectivity influence product yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, the trifluoromethoxy group at position 6 can be introduced by reacting a precursor quinoline derivative with trifluoromethylating agents under acidic conditions. Regioselectivity is controlled by adjusting reaction temperature and solvent polarity. Ethylation at the carboxylate position (position 3) often requires anhydrous conditions with ethyl chloroformate or similar reagents. Reaction monitoring via TLC and HPLC ensures intermediate purity. By-products such as N-alkylated derivatives may form if competing nucleophilic sites are not blocked .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns protons and carbons in the quinoline ring and substituents (e.g., trifluoromethoxy group δ ~120–125 ppm for 19F coupling in 13C NMR).
  • IR Spectroscopy : Confirms hydroxyl (3200–3600 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) groups.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C13H10F3NO4: 308.0642).
  • HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients .

Q. What preliminary bioactivity screening approaches are recommended for this compound?

  • Methodological Answer : Initial antimicrobial activity screening follows CLSI guidelines using broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Cytotoxicity is assessed via MTT assays on mammalian cell lines (e.g., HEK-293). Dose-response curves (IC50) and selectivity indices (SI = IC50-toxic/IC50-bioactive) differentiate nonspecific toxicity from target-specific effects .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SHELX suite) determines bond angles, dihedral angles, and hydrogen-bonding networks. For example, the trifluoromethoxy group’s orientation impacts π-stacking interactions in the crystal lattice. Refinement protocols (e.g., Olex2 or SHELXL) address disorder in flexible substituents (e.g., ethyl ester groups). Crystallization conditions (e.g., DMSO/water vapor diffusion) are optimized to avoid solvent inclusion artifacts .

Q. What mechanistic insights explain the antimicrobial activity of trifluoromethoxy-substituted quinolones?

  • Methodological Answer : The trifluoromethoxy group enhances lipophilicity (logP ~2.5), improving membrane penetration. Molecular docking (AutoDock Vina) suggests inhibition of bacterial DNA gyrase by mimicking the natural substrate’s binding pocket. Synergistic effects with β-lactams are tested via checkerboard assays (FIC index ≤0.5 indicates synergy). Resistance studies (serial passaging in sub-MIC concentrations) identify mutations in gyrA or parC genes .

Q. How should researchers address contradictory solubility data across different solvent systems?

  • Methodological Answer : Solubility discrepancies arise from polymorphic forms or solvent polarity effects. Use Hansen solubility parameters (δD, δP, δH) to correlate experimental solubility (e.g., high in DMSO, low in water). Differential Scanning Calorimetry (DSC) identifies metastable polymorphs. Statistical tools (ANOVA with Tukey post-hoc tests) validate reproducibility across batches .

Q. What strategies mitigate by-product formation during N-functionalization of the quinoline core?

  • Methodological Answer : Competitive alkylation at the 1-position (vs. 3-carboxylate) is minimized by protecting the hydroxyl group (e.g., TMSCl) before introducing bulky electrophiles. Reaction kinetics (monitored via in-situ FTIR) optimize temperature and stoichiometry. By-products (e.g., triazolo derivatives from click chemistry) are isolated via flash chromatography (hexane/EtOAc gradients) and characterized by 2D NMR .

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